5-Oxo-L-proline-d5
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Overview
Description
5-oxo-D-proline is the D-enantiomer of 5-oxoproline. It has a role as a metabolite. It is a D-proline derivative and a 5-oxoproline. It is a conjugate acid of a 5-oxo-D-prolinate. It is an enantiomer of a 5-oxo-L-proline.
D-Pyroglutamic acid is a natural product found in Ascochyta medicaginicola, Rehmannia glutinosa, and other organisms with data available.
Scientific Research Applications
Enzymatic Properties and Catalysis
- 5-Oxo-L-prolinase Enzyme: 5-Oxo-L-proline, closely related to 5-Oxo-L-proline-d5, is a substrate for the enzyme 5-Oxo-L-prolinase. This enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate, an essential process for protein metabolism and regulation in the body (van der Werf, Griffith, & Meister, 1975). Additionally, studies have shown that the modification of sulfhydryl groups in 5-Oxo-L-prolinase can affect its activity (Williamson & Meister, 1982).
Substrate Analogs and Their Effects
- Study of Substrate Analogs: Research on various analogs of 5-oxo-L-proline, which includes compounds similar to this compound, reveals insights into the binding properties and reaction mechanisms of 5-Oxo-L-prolinase. These studies provide a better understanding of the enzyme’s substrate specificity and catalytic process (Williamson & Meister, 1982).
Therapeutic and Biochemical Applications
- Potential Therapeutic Use: L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxo-L-proline, has been shown to influence glutathione levels in the liver. This suggests potential therapeutic applications for compounds related to 5-oxo-L-proline in conditions where there is depletion of hepatic glutathione (Williamson & Meister, 1981).
Enzymatic Mechanisms and Components
- Mechanistic Studies of 5-Oxo-L-prolinase: Understanding the chemical mechanism of 5-Oxo-L-prolinase, particularly its interaction with 5-oxo-L-proline and ATP, is crucial for comprehending the metabolic pathways in which 5-oxo-L-proline and its derivatives participate. These insights can lead to the development of novel biochemical tools and therapeutic strategies (Griffith & Meister, 1981).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-L-proline-d5 involves the conversion of L-proline to 5-Oxo-L-proline-d5 through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: L-proline is dissolved in D2O and heated at 100°C for several hours to exchange the protons with deuterium atoms.", "Step 2: The resulting solution is cooled and neutralized with NaOH to pH 7.", "Step 3: H2O2 is added to the solution to oxidize the proline to 5-Oxo-L-proline-d5.", "Step 4: The solution is then reduced with NaBH4 to convert the 5-Oxo-L-proline-d5 to its corresponding alcohol.", "Step 5: Finally, the alcohol is deuterated with D2 gas to obtain 5-Oxo-L-proline-d5." ] } | |
CAS No. |
1086136-22-2 |
Molecular Formula |
C5H7NO3 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D |
InChI Key |
ODHCTXKNWHHXJC-NKXUJHECSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)O |
Synonyms |
L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid; Pyrrolidinonecarboxylic Acid-d5; L-Pyroglutamic acid-d5; 5-Oxo-DL-proline-d5; H-L-Pyr-OH-d5; 5-Oxo-L-proline-2,3,3,4,4-d5; |
Origin of Product |
United States |
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